1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride

Catalog No.
S13369225
CAS No.
M.F
C8H10ClN3
M. Wt
183.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochl...

Product Name

1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride

IUPAC Name

1-methylpyrrolo[3,2-c]pyridin-4-amine;hydrochloride

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

InChI

InChI=1S/C8H9N3.ClH/c1-11-5-3-6-7(11)2-4-10-8(6)9;/h2-5H,1H3,(H2,9,10);1H

InChI Key

VSUPHMXLXWPLNX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CN=C2N.Cl

1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride is a heterocyclic compound characterized by a pyrrolopyridine structure. This compound features a methyl group at the 1-position of the pyrrole ring and an amino group at the 4-position of the pyridine moiety. Its molecular formula is C8H10N3ClC_8H_{10}N_3Cl, and it is often utilized in pharmaceutical research due to its potential biological activities.

The reactivity of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the pyridine nitrogen can act as a base. These characteristics make it suitable for various organic synthesis reactions, including:

  • Nucleophilic substitutions: The amino group can react with electrophiles.
  • Acylation reactions: The amino group can be acylated to form amides.
  • Formation of salts: The hydrochloride form allows for easy manipulation in solution chemistry.

Research indicates that compounds related to 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride exhibit significant biological activity, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers, making this compound a candidate for anti-cancer therapies. In vitro studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in breast cancer models .

The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Cyclization reactions: Starting from appropriate precursors such as 2-amino-pyridines and α,β-unsaturated carbonyl compounds, cyclization can occur to form the pyrrolopyridine structure.
  • Methylation: The introduction of the methyl group at the 1-position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Hydrochloride formation: The final step often involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

These methods allow for the efficient production of the compound while maintaining high purity levels.

1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride has several applications, primarily in medicinal chemistry:

  • Cancer therapeutics: As an FGFR inhibitor, it holds potential for treating various cancers.
  • Drug development: It serves as a lead compound for designing new pharmaceuticals targeting similar pathways.
  • Research tool: Used in biochemical assays to study FGFR-related signaling pathways.

Interaction studies have revealed that 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride interacts with specific proteins involved in cellular signaling pathways. These interactions are crucial for understanding its mechanism of action as an FGFR inhibitor. Studies typically involve:

  • Binding affinity assays: To determine how well the compound binds to FGFRs.
  • Cellular assays: To assess the impact on cell proliferation and survival in cancer cell lines.

Several compounds share structural similarities with 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Amino-1H-pyrrolo[2,3-b]pyridine74420-00-10.87Contains an amino group directly on the pyrrole ring
1H-Pyrrolo[2,3-b]pyridin-4-amine hydrochloride1134307-94-00.85Lacks a methyl group at the 1-position
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine869335-48-80.83Similar methyl substitution but different ring structure
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine267876-25-50.81Different substitution pattern on the pyridine ring

These compounds highlight the unique structural features of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride while also demonstrating its potential as a lead compound in drug development efforts targeting FGFR-related pathways.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

183.0563250 g/mol

Monoisotopic Mass

183.0563250 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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